4,6-dihydro-1H-thieno[3,4-c]pyrazole
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Overview
Description
“4,6-dihydro-1H-thieno[3,4-c]pyrazole” is a chemical compound with the CAS Number: 145286-40-4 . It has a molecular weight of 126.18 and its IUPAC name is 4,6-dihydro-1H-thieno[3,4-c]pyrazole .
Molecular Structure Analysis
The InChI code for “4,6-dihydro-1H-thieno[3,4-c]pyrazole” is 1S/C5H6N2S/c1-4-2-8-3-5(4)7-6-1/h1H,2-3H2,(H,6,7) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms .Scientific Research Applications
Epidermal Growth Factor Receptor (EGFR) Inhibition
- Application : Researchers have designed and synthesized a novel series of 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives . These compounds were screened for inhibitory activity against EGFR in human A549 lung cancer cells. Compound 6g demonstrated potent inhibitory activity, making it a potential lead compound for cancer treatment .
Organic Solar Cells (OSCs)
- Application : Researchers have incorporated TPD units into conjugated polymers for OSCs. These polymers exhibit promising performance in both fullerene-based and non-fullerene OSCs, contributing to sustainable energy solutions .
Photovoltaic Polymers
- Application : A series of conjugated D–π–A copolymers based on (5-hexyltridecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (ttTPD) acceptor units were synthesized. These polymers, such as PT-ttTPD and PBT-ttTPD, show improved photovoltaic properties. The ε-branched alkyl side chain on the TPD unit enhances their performance in solar cells .
Neurotoxicity Research
- Application : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) , was studied for its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters were also assessed. This research provides insights into potential neurotoxicity .
Materials Science and Organic Electronics
These applications highlight the versatility and potential impact of 4,6-dihydro-1H-thieno[3,4-c]pyrazole in various scientific domains. If you need further details or additional applications, feel free to ask! 😊
Mechanism of Action
Target of Action
Similar compounds, such as 4,5-dihydro-1h-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives, have been found to target the epidermal growth factor receptors (egfrs) .
EGFRs are cell-surface receptors for members of the epidermal growth factor family of extracellular protein ligands . Overexpression or overactivity of EGFRs has been associated with a number of cancers, making them an attractive molecular target for the treatment of selective cancers .
Mode of Action
Similar compounds have been found to inhibit egfrs . These compounds interact with EGFRs, leading to a decrease in the receptor’s activity . This interaction and the resulting changes can potentially inhibit the growth of cancer cells .
Biochemical Pathways
Inhibition of egfrs can affect multiple downstream signaling pathways involved in cell proliferation, survival, and differentiation .
Result of Action
Similar compounds have demonstrated potent inhibitory activity against cancer cells .
properties
IUPAC Name |
4,6-dihydro-1H-thieno[3,4-c]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-4-2-8-3-5(4)7-6-1/h1H,2-3H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUOVUVQGMHJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)NN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dihydro-1H-thieno[3,4-c]pyrazole |
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